Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

Description

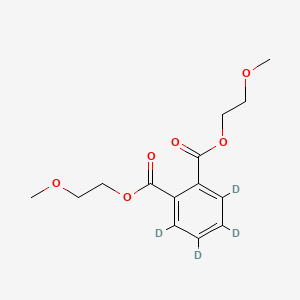

Structure

2D Structure

Properties

IUPAC Name |

bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSUIVCLOAAJSRE-LNFUJOGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC(=O)C1=CC=CC=C1C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCOC)C(=O)OCCOC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801334591 | |

| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398065-54-7 | |

| Record name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801334591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 (D4-DMEP) is the deuterium-labeled form of Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), a member of the phthalate ester family of compounds. Due to its isotopic labeling, D4-DMEP serves as an invaluable tool in analytical chemistry, primarily as an internal standard for the quantification of phthalates in various matrices, including food, beverages, and environmental samples. Its use in isotope dilution mass spectrometry allows for precise and accurate measurements by correcting for sample matrix effects and variations during sample preparation and analysis. This guide provides a comprehensive overview of the technical aspects of D4-DMEP, including its chemical properties, synthesis, analytical applications, and the metabolism of its non-deuterated analog.

Chemical and Physical Properties

The essential chemical and physical properties of this compound are summarized in the table below. These properties are critical for its application in analytical methodologies, influencing its solubility, chromatographic behavior, and mass spectrometric detection.

| Property | Value |

| Chemical Formula | C₁₄H₁₄D₄O₆ |

| Molecular Weight | 286.31 g/mol |

| CAS Number | 1398065-54-7 |

| Appearance | Colorless to light-colored liquid |

| Boiling Point | ~340 °C (for non-deuterated DMEP) |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents such as hexane (B92381) and acetone (B3395972) |

| IUPAC Name | bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |

Synthesis

While specific, detailed protocols for the commercial synthesis of this compound are proprietary, a general and efficient synthetic route for deuterium-labeled phthalate esters has been described. This method utilizes a deuterated precursor to introduce the isotopic label onto the aromatic ring.

A plausible synthetic pathway for D4-DMEP involves the following conceptual steps:

The synthesis would likely begin with phthalic-d4 acid or its anhydride. This deuterated starting material is then subjected to an esterification reaction with 2-methoxyethanol in the presence of an acid catalyst and heat. The reaction mixture would then undergo purification, likely through techniques such as column chromatography or distillation, to yield the high-purity this compound required for use as an analytical standard.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of phthalates in complex matrices by gas chromatography-mass spectrometry (GC-MS). The following is a detailed experimental protocol adapted from established methods, such as the Chinese National Food Safety Standard GB 5009.271-2016, for the determination of phthalates in food samples.

Experimental Workflow

The overall workflow for the analysis of phthalates using D4-DMEP as an internal standard is depicted below.

Detailed Experimental Protocol: Determination of Phthalates in Beverages

This protocol provides a step-by-step method for the analysis of phthalates in beverage samples.

4.2.1. Reagents and Materials

-

Solvents: Acetonitrile, n-hexane, acetone (all HPLC or pesticide residue grade).

-

Standards: Certified reference materials of target phthalates and this compound.

-

Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Prepare by dissolving 10 mg of each phthalate standard in 10 mL of acetone.

-

Internal Standard Stock Solution (100 µg/mL): Prepare by dissolving 1 mg of D4-DMEP in 10 mL of acetone.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock standard solution with n-hexane to concentrations ranging from 0.05 to 5.0 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 0.5 µg/mL of D4-DMEP.

-

-

Glassware: All glassware should be thoroughly cleaned and rinsed with acetone and n-hexane to avoid phthalate contamination.

4.2.2. Sample Preparation and Extraction

-

Accurately weigh 5.0 g of the homogenized beverage sample into a 50 mL centrifuge tube.

-

Spike the sample with 50 µL of the 100 µg/mL D4-DMEP internal standard stock solution.

-

Add 10 mL of acetonitrile and vortex for 2 minutes.

-

Add 5 mL of n-hexane and vortex for another 2 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully transfer the upper n-hexane layer to a clean collection tube.

-

Repeat the extraction of the remaining aqueous layer with another 5 mL of n-hexane.

-

Combine the n-hexane extracts.

-

Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.

4.2.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program: Start at 60 °C, hold for 1 min, ramp to 220 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification and Qualifier Ions: Specific ions for each target phthalate and D4-DMEP should be selected based on their mass spectra. For D4-DMEP, characteristic ions would be monitored.

-

4.2.4. Quantification

The concentration of each phthalate in the sample is determined by comparing the peak area ratio of the analyte to the internal standard (D4-DMEP) with the calibration curve generated from the working standard solutions.

Metabolism of Bis(2-methoxyethyl) phthalate (DMEP)

Understanding the metabolic fate of the non-deuterated parent compound, DMEP, is crucial for toxicological assessments and interpreting biomonitoring data. In vivo studies have shown that DMEP is rapidly metabolized.

The primary metabolic pathway of DMEP involves a two-step process:

-

Hydrolysis: DMEP is first hydrolyzed by esterases to form mono(2-methoxyethyl) phthalate (MMEP) and 2-methoxyethanol (2-ME).

-

Oxidation: The released 2-methoxyethanol is then oxidized to methoxyacetic acid (MAA), which is a known reproductive and developmental toxicant.

Toxicology of Bis(2-methoxyethyl) phthalate (DMEP)

The toxicity of the deuterated compound, D4-DMEP, is expected to be similar to its non-deuterated analog, DMEP. DMEP has been identified as a reproductive and developmental toxicant. The toxicity is largely attributed to its metabolite, methoxyacetic acid (MAA).

Key Toxicological Endpoints for DMEP:

-

Reproductive Toxicity: Causes testicular atrophy and decreased sperm production in animal studies.

-

Developmental Toxicity: Acts as a teratogen, leading to fetal malformations, and is embryotoxic and fetotoxic.

Due to these toxicological concerns, the use of DMEP in consumer products is highly restricted in many jurisdictions.

Conclusion

This compound is a critical analytical tool for the accurate quantification of phthalate esters in a variety of matrices. Its use as an internal standard in isotope dilution GC-MS methods provides a robust and reliable approach for researchers, regulators, and quality control professionals. A thorough understanding of its properties, the analytical methods in which it is employed, and the metabolic fate and toxicity of its parent compound is essential for its effective and safe use in a laboratory setting. This guide provides a foundational resource for professionals working in fields where precise phthalate analysis is imperative.

Physical and chemical properties of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4.

This technical guide provides a comprehensive overview of the physical and chemical properties of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated isotropic analog of Bis(2-methoxyethyl) phthalate (B1215562). This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who utilize isotopically labeled compounds as internal standards for quantitative analysis.

Core Physical and Chemical Properties

This compound is primarily used as an internal standard in analytical chemistry, particularly in isotope dilution mass spectrometry. Its physical and chemical properties are crucial for its application in these sensitive analytical techniques.

General Properties

| Property | Value | Source |

| Chemical Name | bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [1][2] |

| Synonyms | Phthalic acid, bis-methylglycol ester D4, Dimethoxyethyl Phthalate-d4, Dimethylglycol Phthalate-d4 | [1][2][3] |

| Molecular Formula | C14H14D4O6 | [4] |

| CAS Number | 1398065-54-7 | [1][3][4][5] |

| Physical Form | Liquid | [5] |

| Color | Colourless | [5] |

| Isotopic Purity | 99 atom % D | [3] |

| Chemical Purity | >98% | |

| Storage | Room temperature | [3][6] |

| Stability | Stable under recommended storage conditions. Re-analysis is recommended after three years. | [3] |

Physicochemical Data

The following table summarizes key physicochemical data for this compound. It is important to note that while the molecular weight is specific to the deuterated compound, some other physical properties like boiling and melting points are often reported for the non-deuterated analog, Bis(2-methoxyethyl) phthalate (CAS: 117-82-8), as the differences are generally minimal.

| Property | Value | Notes | Source |

| Molecular Weight | 286.31 g/mol | [1][6] | |

| Monoisotopic Mass | 286.13544527 Da | [1] | |

| Boiling Point | 230 °C at 10 mm Hg | For non-deuterated analog | [7] |

| Density | 1.173 g/mL at 20 °C | For non-deuterated analog | [7] |

| Solubility | Slightly soluble in Acetone. Soluble in water (8500 mg/L at 25°C for non-deuterated analog). | [5][7] |

Toxicological Profile of the Non-Deuterated Analog

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available as it is a commercially supplied reference material. However, its primary application is as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of phthalates in various matrices.

A general experimental workflow for its use in isotope dilution mass spectrometry is described below.

General Workflow for Quantification using Isotope Dilution Mass Spectrometry

Caption: General workflow for using a deuterated internal standard in quantitative analysis.

Biological Interactions and Signaling Pathways

There is currently no specific information available in the scientific literature detailing the direct interaction of this compound with specific biological signaling pathways. Its primary relevance in a biological context is as a stable, non-radioactive tracer for its non-deuterated counterpart in metabolic and toxicokinetic studies. The metabolism of the non-deuterated compound, as mentioned previously, involves hydrolysis and oxidation.

The logical relationship in its application as a research chemical is its use as a surrogate for the native compound in analytical experiments.

Logical Relationship in Analytical Quantification

Caption: The core assumption in using a stable isotope-labeled internal standard.

References

- 1. This compound | C14H18O6 | CID 135121339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [lgcstandards.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 1398065-54-7 [amp.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Bis(2-methoxyethyl) phthalate | 117-82-8 [chemicalbook.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated isotopologue of the plasticizer Bis(2-methoxyethyl) phthalate (B1215562) (DMEP). This document details its chemical structure, physicochemical properties, relevant experimental protocols, and its primary applications in a research context.

Chemical Identity and Structure

This compound is a stable, isotopically labeled form of DMEP, where four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium.[1] This labeling makes it an ideal internal standard for analytical quantification of DMEP and other phthalates in various matrices.[1][2]

Below is a representation of the chemical structure.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes key physicochemical properties for both the deuterated compound and its non-deuterated analogue, DMEP.

| Property | This compound | Bis(2-methoxyethyl) phthalate (DMEP) | Reference(s) |

| CAS Number | 1398065-54-7 | 117-82-8 | [3][4] |

| Molecular Formula | C₁₄H₁₄D₄O₆ | C₁₄H₁₈O₆ | [3][5] |

| Molecular Weight | 286.31 g/mol | 282.29 g/mol | [1][4] |

| Monoisotopic Mass | 286.13544527 Da | 282.11034 Da | [3] |

| Physical State | - | Light-colored, clear liquid | [6] |

| Density | - | 1.170 - 1.173 g/cm³ at 20°C | [4][7] |

| Melting Point | - | -55 °C | [4] |

| Boiling Point | - | 230 °C at 10 mm Hg | [7] |

| Water Solubility | - | 8500 mg/L at 25°C (0.85% w/w) | [4][7] |

| IUPAC Name | bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | bis(2-methoxyethyl) benzene-1,2-dicarboxylate | [3][8] |

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the determination of phthalates. A common technique is gas chromatography-mass spectrometry (GC-MS). Below is a representative protocol synthesized from established methods for phthalate analysis.[9][10][11]

Objective: To quantify Bis(2-methoxyethyl) phthalate (DMEP) in a sample matrix (e.g., food, environmental sample) using an internal standard method with this compound.

Workflow Diagram:

Caption: General workflow for phthalate analysis using GC-MS and an internal standard.

Methodology Details:

-

Sample Preparation and Extraction:

-

Homogenize the sample to ensure uniformity.

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a centrifuge tube.

-

Spike the sample with a known concentration of this compound solution (internal standard).

-

Add extraction solvent (e.g., acetonitrile) and shake vigorously.

-

For QuEChERS-based methods, add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.[11]

-

Centrifuge to separate the organic layer from the solid and aqueous phases.

-

-

Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a new tube containing dSPE sorbents (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences).

-

Vortex and centrifuge the sample. The supernatant is now the cleaned-up sample extract.

-

-

GC-MS Analysis: [9]

-

Gas Chromatograph (GC) Conditions:

-

Column: A low- to mid-polarity column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.

-

Injection: Pulsed splitless injection at a high temperature (e.g., 300°C) is effective.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Program: Start at a low temperature (e.g., 80°C), followed by a ramp to a high temperature (e.g., 350°C) to elute all compounds of interest.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Positive Chemical Ionization (PCI) with ammonia (B1221849) as the reagent gas can provide a simplified mass spectrum with a strong protonated molecule peak, which is useful for distinguishing phthalates by molecular weight.[9] Electron Ionization (EI) is also commonly used.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used for high sensitivity and selectivity, monitoring characteristic ions for both the analyte (DMEP) and the internal standard (DMEP-d4).

-

Transfer Line Temperature: Maintained at a high temperature (e.g., 325°C) to prevent analyte condensation.

-

-

-

Quantification:

-

A calibration curve is generated by analyzing standards containing known concentrations of the analyte and a constant concentration of the internal standard.

-

The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Contamination Control: Phthalates are ubiquitous environmental contaminants, and rigorous measures must be taken to avoid sample contamination. This includes using glassware that has been baked at high temperatures, solvent-rinsed equipment, and running frequent procedural blanks.[10]

Biological Fate and Relevance

While the deuterated form is used as an analytical tool, the biological activity of the parent compound, DMEP, is of significant interest to researchers. DMEP is known to undergo rapid metabolism in vivo.[6]

Metabolic Pathway of DMEP:

Caption: In vivo metabolic pathway of DMEP.

Studies in rats have shown that DMEP is quickly hydrolyzed to form mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (2-ME).[6] The 2-ME is then further oxidized to methoxyacetic acid (MAA).[6] The parent compound, DMEP, has been associated with teratogenic, reproductive, and fetotoxic effects in animal studies, largely attributed to its metabolites.[7]

Applications in Research and Development

The primary and critical application of this compound is as an internal standard for analytical testing.[1] Its use is crucial for:

-

Accurate Quantification: It compensates for variations in sample preparation, extraction efficiency, and instrument response, leading to more accurate and precise measurement of the target analyte.

-

Method Validation: It is used during the validation of new analytical methods to assess parameters like recovery and matrix effects.[11]

-

Toxicology and Exposure Studies: It enables reliable measurement of DMEP in biological and environmental samples to assess human exposure and conduct toxicological research.

-

Food Safety and Regulatory Compliance: It is used in official methods to ensure food and consumer products comply with regulatory limits for phthalates.[10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | 1398065-54-7 [amp.chemicalbook.com]

- 3. This compound | C14H18O6 | CID 135121339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(2-methoxyethyl) phthalate - Wikipedia [en.wikipedia.org]

- 5. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Bis(2-methoxyethyl) phthalate | 117-82-8 [chemicalbook.com]

- 8. Dimethoxyethyl phthalate | C14H18O6 | CID 8344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 10. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 11. uvadoc.uva.es [uvadoc.uva.es]

In-Depth Technical Guide: Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

CAS Number: 1398065-54-7

This technical guide provides comprehensive information on Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of its non-labeled counterpart, Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), in various matrices. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require precise and reliable analytical methods.

Chemical and Physical Properties

This compound is a stable, isotopically labeled form of DMEP, an industrial chemical historically used as a plasticizer. The incorporation of four deuterium (B1214612) atoms on the phthalate ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical techniques.

| Property | Value |

| CAS Number | 1398065-54-7 |

| Molecular Formula | C₁₄H₁₄D₄O₆ |

| Molecular Weight | 286.31 g/mol |

| Appearance | Colorless to light-colored liquid |

| Synonyms | Bis(2-methoxyethyl) phthalate-d4, Phthalic acid, bis-methylglycol ester-D4 |

| Storage Conditions | Room temperature, in a dry and well-ventilated place |

Metabolic Pathway of the Parent Compound

Understanding the metabolic fate of the parent compound, Bis(2-methoxyethyl) phthalate (DMEP), is essential for interpreting analytical results and assessing potential biological impacts. In vivo, DMEP undergoes a two-step metabolic process.[1] Initially, it is hydrolyzed to its monoester, mono-2-methoxyethyl phthalate (MMEP), and 2-methoxyethanol (B45455) (2-ME). Subsequently, 2-methoxyethanol is oxidized to methoxyacetic acid (MAA).[1]

Experimental Protocols: Use as an Internal Standard in GC-MS Analysis

This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of DMEP in various samples, including food, environmental matrices, and consumer products. The following provides a generalized experimental protocol for such an analysis.

Materials and Reagents

-

Solvents: Hexane (B92381), acetone (B3395972), dichloromethane (B109758) (pesticide residue grade or equivalent)

-

Standards: Bis(2-methoxyethyl) phthalate (DMEP) analytical standard, this compound internal standard solution (e.g., 100 µg/mL in a suitable solvent)

-

Glassware: Scrupulously clean glassware, rinsed with acetone and hexane to avoid phthalate contamination.

Sample Preparation (General Workflow)

The sample preparation method will vary depending on the matrix. A general workflow for a solid matrix like a plastic toy is outlined below.

Detailed Steps:

-

Sample Weighing: Accurately weigh approximately 0.5 g of the homogenized sample into a glass centrifuge tube.

-

Internal Standard Spiking: Spike the sample with a known amount of the this compound internal standard solution. The amount should be chosen to yield a concentration within the calibrated range of the instrument.

-

Dissolution: Add a suitable solvent, such as dichloromethane, to dissolve the sample. Vortex or sonicate to ensure complete dissolution.

-

Precipitation: Add a non-solvent for the polymer matrix, such as hexane, to precipitate the bulk of the polymer.

-

Separation: Centrifuge the sample to pellet the precipitated polymer. Carefully transfer the supernatant containing the analytes to a clean vial.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen to a final volume of, for example, 1 mL.

-

Analysis: The extract is now ready for injection into the GC-MS system.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following are typical starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| GC System | Agilent 7890A or equivalent |

| MS System | Agilent 5975C or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280 °C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial 60 °C, hold 1 min; ramp 10 °C/min to 300 °C, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Bis(2-methoxyethyl) phthalate (DMEP) | 149 | 163 | 59 |

| Bis(2-methoxyethyl) phthalate-d4 | 153 | 167 | 59 |

Calibration and Quantification

Prepare a series of calibration standards containing known concentrations of the native DMEP and a constant concentration of the deuterated internal standard. A calibration curve is generated by plotting the ratio of the peak area of the DMEP quantifier ion to the peak area of the deuterated internal standard quantifier ion against the concentration of DMEP. The concentration of DMEP in the samples is then determined from this calibration curve.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of its non-labeled analog. Its use in isotope dilution mass spectrometry minimizes the effects of matrix interference and variations in sample preparation, leading to high-quality analytical data. The protocols and information provided in this guide serve as a comprehensive resource for researchers and scientists working with this important analytical standard.

References

In-Depth Technical Guide: Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated analogue of Bis(2-methoxyethyl) phthalate. This isotopically labeled compound is primarily utilized as an internal standard in analytical methodologies, such as mass spectrometry, for the quantification of its non-labeled counterpart in various matrices. The inclusion of four deuterium (B1214612) atoms on the phenyl ring results in a distinct mass shift, facilitating its differentiation from the endogenous compound.

Physicochemical and Quantitative Data

The fundamental properties of this compound are summarized in the table below. These values are crucial for analytical method development, metabolic studies, and quality control.

| Property | Value | Source |

| Molecular Weight | 286.31 g/mol | [1][2] |

| Monoisotopic Mass | 286.13544527 Da | [1] |

| Molecular Formula | C₁₄H₁₄D₄O₆ | Inferred from name |

| CAS Number | 1398065-54-7 | [1][3] |

| Synonyms | Dimethoxyethyl Phthalate-d4, Dimethylglycol Phthalate-d4 | [3] |

| Isotopic Enrichment | Not specified, but typically ≥98% | |

| Physical State | Liquid (at room temperature) | |

| Storage Conditions | Room temperature | [3] |

| Stability | Stable under recommended storage conditions | [3] |

Experimental Protocols

The molecular weight of this compound is determined through a combination of theoretical calculations and experimental verification.

Theoretical Calculation: The molecular weight is calculated by summing the atomic masses of all atoms present in the molecular formula (C₁₄H₁₄D₄O₆). This involves using the atomic weight of carbon (≈12.011 u), hydrogen (≈1.008 u), oxygen (≈15.999 u), and the specific isotope deuterium (D, ≈2.014 u).

Experimental Verification (Mass Spectrometry): High-resolution mass spectrometry (HRMS) is the standard technique for confirming the molecular weight of isotopically labeled compounds.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap, TOF, or FT-ICR).

-

Detection: The analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy. For this compound, a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts would be observed, confirming the monoisotopic mass.

Molecular Structure and Logical Relationships

The following diagram illustrates the chemical structure of this compound, highlighting the positions of the deuterium atoms on the aromatic ring.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Synthesis of Deuterated Bis(2-methoxyethyl) Phthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated bis(2-methoxyethyl) phthalate (B1215562), a crucial isotopically labeled internal standard for various analytical applications in research and drug development. The synthesis involves a two-step conceptual pathway, beginning with the preparation of the deuterated precursor, phthalic anhydride-d4, followed by its esterification with 2-methoxyethanol (B45455). This document details the synthetic route, experimental protocols, and the analytical characterization of the final product.

Overview of the Synthetic Pathway

The synthesis of bis(2-methoxyethyl) phthalate-3,4,5,6-d4 is achieved through the esterification of phthalic anhydride-d4 with 2-methoxyethanol. The deuteration is strategically placed on the aromatic ring of the phthalate moiety, providing a stable isotopic label for use in mass spectrometry-based quantification methods.

Caption: Synthetic pathway for bis(2-methoxyethyl) phthalate-d4.

Experimental Protocols

Materials and Equipment

-

Starting Materials:

-

Phthalic anhydride-d4 (Isotopic Purity: ≥ 98 atom % D)

-

2-Methoxyethanol (Anhydrous)

-

-

Catalyst:

-

Sulfuric acid (concentrated) or p-Toluenesulfonic acid

-

-

Solvent:

-

Toluene (B28343) (Anhydrous)

-

-

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Synthesis of Bis(2-methoxyethyl) Phthalate-d4

The following is a general procedure for the esterification reaction:

-

Reaction Setup: A round-bottom flask is charged with phthalic anhydride-d4 (1.0 eq.), 2-methoxyethanol (2.2 eq.), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 0.01-0.05 eq.). Anhydrous toluene is added as a solvent to facilitate the azeotropic removal of water.

-

Reaction Execution: The reaction mixture is heated to reflux with vigorous stirring. The water formed during the esterification is collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield the pure deuterated bis(2-methoxyethyl) phthalate.

Data Presentation

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Properties of Deuterated Starting Material

| Property | Value |

| Chemical Name | Phthalic Anhydride-d4 |

| CAS Number | 75935-32-9 |

| Molecular Formula | C₈D₄O₃ |

| Molecular Weight | 152.14 g/mol |

| Isotopic Purity | ≥ 98 atom % D |

| Appearance | White solid |

Table 2: Properties and Spectroscopic Data of Bis(2-methoxyethyl) Phthalate-d4

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| CAS Number | 1398065-54-7 | [1] |

| Molecular Formula | C₁₄H₁₄D₄O₆ | [2] |

| Molecular Weight | 286.32 g/mol | [2] |

| Isotopic Enrichment | 99 atom % D | [2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Expected, based on non-deuterated analog |

| 4.41 (t, J=4.8 Hz, 4H, -COOCH₂-) | ||

| 3.72 (t, J=4.8 Hz, 4H, -CH₂OCH₃) | ||

| 3.42 (s, 6H, -OCH₃) | ||

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Expected, based on non-deuterated analog |

| 167.5 (C=O) | ||

| 132.0 (C-D, aromatic) | ||

| 130.8 (C-D, aromatic) | ||

| 128.8 (C-D, aromatic) | ||

| 70.9 (-CH₂OCH₃) | ||

| 64.2 (-COOCH₂-) | ||

| 59.0 (-OCH₃) | ||

| Mass Spectrometry (EI) | m/z | Expected, based on non-deuterated analog |

| 286 (M⁺), 211, 167, 59 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of deuterated bis(2-methoxyethyl) phthalate.

Caption: Workflow for the synthesis of deuterated bis(2-methoxyethyl) phthalate.

Logical Relationship of Components

The following diagram illustrates the relationship between the key components in the synthesis.

Caption: Relationship between components in the synthesis.

Conclusion

The synthesis of deuterated bis(2-methoxyethyl) phthalate is a straightforward esterification reaction utilizing a commercially available deuterated starting material. This technical guide provides a foundational understanding of the synthetic process, essential for researchers requiring this isotopically labeled standard for their analytical needs. The provided protocols and data serve as a valuable resource for the successful preparation and characterization of this important analytical tool.

References

Isotopic Enrichment of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated internal standard crucial for accurate quantification in various analytical applications. This document details the synthesis, purification, and analytical characterization of this labeled compound, offering in-depth experimental protocols and data presentation for researchers in environmental science, toxicology, and drug development.

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (BMEP) is a phthalate ester that has been used as a plasticizer and solvent. Due to its potential health concerns, monitoring its presence in various matrices is of significant importance. Isotope dilution mass spectrometry (IDMS) is a preferred method for the accurate quantification of organic micropollutants like BMEP. This technique relies on the use of a stable isotope-labeled internal standard, such as this compound, which is chemically identical to the analyte but has a different mass. The use of a deuterated standard allows for the correction of analyte loss during sample preparation and compensates for matrix effects in the analytical instrument, leading to highly accurate and precise measurements.

Synthesis and Isotopic Enrichment

The most direct and efficient method for the synthesis of this compound is through the esterification of Phthalic-d4-anhydride with 2-methoxyethanol. The deuterium (B1214612) labels are incorporated into the aromatic ring of the phthalate moiety, providing a stable isotopic signature.

Synthesis Pathway

The synthesis follows a standard esterification reaction. The deuterated phthalic anhydride (B1165640) is reacted with two equivalents of 2-methoxyethanol, typically in the presence of an acid catalyst, to yield the desired deuterated diester.

A Technical Guide to Deuterium-Labeled Bis(2-methoxyethyl) Phthalate for Researchers

An In-depth Whitepaper for Scientists and Drug Development Professionals

Deuterium-labeled Bis(2-methoxyethyl) phthalate (B1215562), specifically Bis(2-methoxyethyl) phthalate-d4, serves as a critical internal standard for the accurate quantification of its unlabeled counterpart, Bis(2-methoxyethyl) phthalate (DMEP), in various matrices. Its use in isotope dilution mass spectrometry has become indispensable for researchers in environmental science, toxicology, and drug development, ensuring precise and reliable analytical results. This technical guide provides a comprehensive overview of its properties, applications, and detailed experimental methodologies.

Core Properties and Specifications

Deuterium-labeled internal standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes. This subtle mass difference allows for their differentiation by a mass spectrometer, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. This co-elution and similar ionization response are fundamental to the principle of isotope dilution analysis, which corrects for analyte loss during sample processing and for matrix effects in the mass spectrometer.

Quantitative data for both the unlabeled and deuterium-labeled forms of Bis(2-methoxyethyl) phthalate are summarized below for easy comparison.

Table 1: Physicochemical Properties of Bis(2-methoxyethyl) Phthalate and its Deuterium-Labeled Analog

| Property | Bis(2-methoxyethyl) phthalate | Bis(2-methoxyethyl) phthalate-d4 |

| Synonyms | DMEP, Di(2-methoxyethyl) phthalate | Bis(2-methoxyethyl) phthalate-3,4,5,6-d4 |

| CAS Number | 117-82-8[1][2] | 1398065-54-7[3][4][5] |

| Molecular Formula | C14H18O6[1][2][6] | C14H14D4O6[3][5] |

| Molecular Weight | 282.29 g/mol [1] | 286.31 g/mol [3][4] |

| Appearance | Clear, colorless liquid[7][8] | Not specified, typically a solution |

| Boiling Point | 340 °C[7] | Not applicable (as a standard) |

| Melting Point | -40 °C[7] | Not applicable (as a standard) |

| Solubility in Water | 0.85% w/w[1] | Not specified, miscible in organic solvents |

Metabolism of Bis(2-methoxyethyl) Phthalate

Understanding the metabolic fate of DMEP is crucial for toxicological studies and for identifying appropriate biomarkers of exposure. In vivo, DMEP is rapidly metabolized through hydrolysis of one of its ester linkages.

The primary metabolic pathway involves the following steps:

-

Hydrolysis: DMEP is hydrolyzed to form mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME).[6][7]

-

Oxidation: The released 2-methoxyethanol is then oxidized to methoxyacetic acid (MAA).[6][7]

This metabolic conversion is a key consideration when designing studies to assess DMEP exposure, as the metabolites may be the primary targets for analysis in biological samples like urine.

References

- 1. researchgate.net [researchgate.net]

- 2. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]

- 3. agilent.com [agilent.com]

- 4. oiv.int [oiv.int]

- 5. fses.oregonstate.edu [fses.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide for Scientists and Drug Development Professionals

In the landscape of analytical research, particularly in environmental monitoring, toxicology, and drug metabolism studies, the precision and accuracy of quantitative analysis are paramount. The use of stable isotope-labeled internal standards is a cornerstone of achieving reliable data. This guide provides an in-depth overview of the primary applications of Bis(2-methoxyethyl) phthalate-d4 (BMEP-d4), a deuterated analog of the industrial plasticizer Bis(2-methoxyethyl) phthalate (B1215562) (BMEP). This document serves as a technical resource for researchers, scientists, and drug development professionals, detailing its critical role in enhancing analytical methodologies.

Core Application: Isotope Dilution Mass Spectrometry

The foremost research application of Bis(2-methoxyethyl) phthalate-d4 is as an internal standard in isotope dilution mass spectrometry (IDMS).[1] This technique is the gold standard for the accurate quantification of BMEP in complex matrices such as biological fluids (urine, blood), environmental samples (water, soil), and consumer products.[1]

Principle of Isotope Dilution:

The core principle of IDMS lies in the addition of a known quantity of the isotopically labeled analyte (BMEP-d4) to a sample prior to any processing steps.[1] Because BMEP-d4 is chemically identical to the native BMEP, it experiences the same losses during sample extraction, cleanup, and derivatization. However, being heavier due to the deuterium (B1214612) atoms, it is distinguishable by a mass spectrometer. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the native BMEP in the sample can be determined with high accuracy and precision, effectively correcting for matrix effects and procedural losses.

Physicochemical Properties

A clear understanding of the physicochemical properties of both the analyte and its deuterated standard is crucial for method development.

| Property | Bis(2-methoxyethyl) phthalate (BMEP) | Bis(2-methoxyethyl) phthalate-d4 (BMEP-d4) |

| CAS Number | 117-82-8[2] | 1398065-54-7[3] |

| Molecular Formula | C₁₄H₁₈O₆[2] | C₁₄H₁₄D₄O₆[3] |

| Molecular Weight | 282.29 g/mol [2] | 286.31 g/mol [3] |

| Synonyms | Dimethoxyethyl phthalate, DMEP[4] | Phthalic Acid, Bis-methylglycol Ester D4[3] |

Applications in Biomonitoring and Metabolism Studies

BMEP is a known reproductive and developmental toxicant.[5] Its metabolism in mammals involves rapid hydrolysis to mono-2-methoxyethyl phthalate (MMEP) and 2-methoxyethanol (B45455) (2-ME). 2-ME is further oxidized to the teratogenic metabolite, methoxyacetic acid (MAA).[5][6] Accurate quantification of BMEP and its metabolites in biological matrices like urine is essential for assessing human exposure and understanding its toxicokinetics. BMEP-d4 serves as an ideal internal standard for such biomonitoring studies, which are often conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Bis(2-methoxyethyl) phthalate

Caption: Metabolic pathway of Bis(2-methoxyethyl) phthalate (BMEP) in mammals.

Use in Environmental and Food Analysis

As a plasticizer, BMEP can leach from consumer products into the environment and food.[4] Regulatory bodies worldwide monitor the levels of various phthalates in food, beverages, and environmental samples.[4] The use of BMEP-d4 in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS, ensures the reliability of these measurements, which are critical for public health and safety.

Experimental Protocols

While specific experimental conditions can vary based on the matrix and instrumentation, the following sections provide representative methodologies for the quantification of BMEP using BMEP-d4 as an internal standard.

Sample Preparation for Urine Analysis (LC-MS/MS)

This protocol outlines a typical solid-phase extraction (SPE) method for cleaning up urine samples prior to LC-MS/MS analysis.[7]

Caption: Workflow for the preparation of urine samples for BMEP analysis.

Methodology:

-

Sample Collection: Collect a urine sample in a clean, phthalate-free container.

-

Internal Standard Spiking: To a defined volume of urine (e.g., 1 mL), add a known amount of BMEP-d4 solution (concentration to be optimized based on expected analyte levels).

-

Enzymatic Deconjugation: Add β-glucuronidase and an appropriate buffer (e.g., ammonium (B1175870) acetate) to the sample. Incubate to cleave glucuronide conjugates of BMEP metabolites.[7]

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the pre-treated urine sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

-

Elution: Elute BMEP and BMEP-d4 from the cartridge using an organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of mobile phases).

Instrumental Analysis: LC-MS/MS and GC-MS

The choice between LC-MS/MS and GC-MS often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

LC-MS/MS Parameters:

LC-MS/MS is highly sensitive and selective, making it well-suited for biomonitoring.

| Parameter | Typical Value |

| LC Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 2.7 µm)[8] |

| Mobile Phase | Gradient elution with water and methanol/acetonitrile containing additives like ammonium acetate (B1210297) or formic acid. |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode. For BMEP, positive mode is often used.[9] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for BMEP:

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored.

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| BMEP | 283[9] | 207[9] | 59[9] |

| BMEP-d4 | 287 | To be determined empirically | To be determined empirically |

Note: The precursor ion for BMEP-d4 will be higher by 4 mass units than that of BMEP. The product ions would need to be determined through infusion experiments but are expected to correspond to fragments containing the deuterium labels.

GC-MS Parameters:

GC-MS is a robust technique for the analysis of semi-volatile compounds like phthalates in environmental and food samples.

| Parameter | Typical Value |

| GC Column | Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)[10] |

| Injector | Split/splitless or PTV, with a temperature around 250-280°C |

| Oven Program | Temperature gradient from ~60°C to 300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

Selected Ions for BMEP in GC-MS (SIM mode):

In SIM mode, the mass spectrometer is set to detect specific ions characteristic of the analyte, which increases sensitivity. Common fragment ions for phthalates include m/z 149 (the phthalic anhydride (B1165640) fragment), though specific ions for BMEP would be confirmed from its mass spectrum.

Conclusion

Bis(2-methoxyethyl) phthalate-d4 is an indispensable tool for researchers requiring accurate and precise quantification of its non-deuterated counterpart. Its primary application as an internal standard in isotope dilution mass spectrometry, particularly with LC-MS/MS and GC-MS, enables reliable data generation in critical research areas such as human biomonitoring, toxicology, and environmental and food safety analysis. The methodologies outlined in this guide provide a framework for the effective implementation of BMEP-d4 in the laboratory, contributing to a better understanding of human exposure to this phthalate and its potential health implications.

References

- 1. benchchem.com [benchchem.com]

- 2. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]

- 3. Bis(2-methoxyethyl) Phthalate-3,4,5,6-d4 [lgcstandards.com]

- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 5. Determination of 16 phthalate metabolites in urine using automated sample preparation and on-line preconcentration/high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. s4science.at [s4science.at]

- 9. sciex.com [sciex.com]

- 10. gcms.cz [gcms.cz]

A Technical Guide to Bis(2-methoxyethyl) phthalate-3,4,5,6-D4: Safety, Handling, and Application

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated form of the plasticizer Bis(2-methoxyethyl) phthalate (B1215562) (DMEP). This guide is intended for professionals in research and development who utilize isotopically labeled compounds. It covers essential safety and handling procedures, summarizes physical, chemical, and toxicological data, and outlines its application as an internal standard in analytical methodologies.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for the deuterated compound is not widely available, the safety profile is expected to be very similar to its non-deuterated parent compound, DMEP. The primary difference is the isotopic labeling, which does not significantly alter its chemical reactivity or toxicity. The following guidelines are based on the MSDS for DMEP and best practices for handling deuterated compounds.

1.1 Hazard Identification

The parent compound, Bis(2-methoxyethyl) phthalate, is classified as a reproductive toxicant.[1]

-

Hazard Statements: H360: May damage fertility or the unborn child.

-

Primary Routes of Exposure: Ingestion, inhalation, skin contact, and eye contact.[2]

-

Health Effects: The toxicity of DMEP is largely attributed to its metabolites, 2-methoxyethanol (B45455) (2-ME) and methoxyacetic acid (MAA).[1][3] It has been shown to cause testicular toxicity, fertility impairment, and developmental defects in animal studies.[1][3]

1.2 Handling and Storage

Proper handling and storage are critical to ensure the stability of the compound and the safety of laboratory personnel.

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE):

-

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Room temperature storage is generally acceptable.[4][5]

-

Keep away from heat and sources of ignition.[2]

-

To prevent isotopic exchange (H-D exchange), it is best practice to handle and store deuterated compounds under an inert atmosphere, such as dry nitrogen or argon.

-

The compound should be stable under recommended storage conditions; however, re-analysis of chemical purity is recommended after extended periods (e.g., three years).[5]

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, nitrates, and acids.[2]

1.3 First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

In Case of Skin Contact: Remove contaminated clothing and rinse the skin with plenty of water.

-

In Case of Eye Contact: Rinse out with plenty of water. Seek ophthalmological advice.

-

If Swallowed: Make the victim drink water (two glasses at most). Consult a physician.

Physicochemical and Toxicological Data

The following tables summarize key quantitative data for this compound and its parent compound.

Table 1: Physicochemical Properties

| Property | Value (Deuterated Compound) | Value (Parent Compound) | Reference(s) |

| CAS Number | 1398065-54-7 | 117-82-8 | [6][7][8] |

| Molecular Formula | C₁₄H₁₄D₄O₆ | C₁₄H₁₈O₆ | [9] |

| Molecular Weight | 286.32 g/mol | 282.29 g/mol | [5][6][10] |

| Exact Mass | 286.1354 Da | 282.1103 Da | [6][11] |

| Appearance | Colorless Liquid | Colorless Liquid | [7] |

| Boiling Point | Not available | 230 °C at 10 mm Hg | [12] |

| Density | Not available | 1.173 g/mL at 20 °C | [12] |

| Water Solubility | Not available | 8500 mg/L at 25°C | [12] |

| Isotopic Enrichment | 99 atom % D | N/A | [5] |

Table 2: Toxicological Data for Parent Compound (DMEP)

| Endpoint | Species | Route | Value | Effect | Reference(s) |

| NOAEL | Rat | Oral | 100 mg/kg bw/day | Reproductive Organ Toxicity | [3] |

| LOAEL | Rat | Oral | 1000 mg/kg bw/day | Decreased testes weight | [3] |

| LD₅₀ | Rabbit | Dermal | 19,800 mg/kg | Acute Toxicity | [8] |

NOAEL: No Observed Adverse Effect Level; LOAEL: Lowest Observed Adverse Effect Level.

Experimental Protocols

This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry-based methods, to ensure accurate quantification of the non-deuterated analyte.[4] The deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, allowing it to correct for variations in sample preparation, injection volume, matrix effects, and instrument response.[13]

Methodology: Use as an Internal Standard in LC-MS/MS for Bioanalytical Assays

This protocol provides a general framework for the quantification of an analyte in a biological matrix (e.g., plasma) using its deuterated internal standard.

1. Preparation of Stock and Working Solutions: [14]

- Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of the analyte and this compound into separate volumetric flasks. Dissolve in a suitable organic solvent (e.g., methanol) to the final volume. Store at -20°C or below.

- Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent to cover the desired calibration range.

- Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a fixed concentration (e.g., 100 ng/mL) that provides a stable and appropriate mass spectrometry response.

2. Sample Preparation (Protein Precipitation): [14]

- Thaw frozen plasma samples, calibration standards, and quality controls (QCs) on ice.

- To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC.

- Add 20 µL of the Internal Standard Working Solution to each tube (except for blank matrix samples). Vortex briefly.

- Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

- Vortex vigorously for 1 minute.

- Centrifuge at >10,000 x g for 10 minutes at 4°C.

- Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

3. LC-MS/MS Analysis: [14]

- Liquid Chromatography (LC):

- Column: A suitable reverse-phase column (e.g., C18).

- Mobile Phase: A gradient of aqueous (e.g., 0.1% formic acid in water) and organic (e.g., 0.1% formic acid in acetonitrile) solvents designed to achieve chromatographic separation and co-elution of the analyte and internal standard.

- Mass Spectrometry (MS/MS):

- Ionization: Use electrospray ionization (ESI) in either positive or negative mode.

- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

4. Quantification:

- Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.

- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

Metabolic Pathway of Parent Compound

The primary toxic effects of Bis(2-methoxyethyl) phthalate (DMEP) are mediated by its metabolic products. The metabolic cascade begins with hydrolysis and is followed by oxidation.

Caption: Metabolic conversion of DMEP to its active metabolites.

Analytical Workflow Using a Deuterated Internal Standard

This diagram illustrates the logical flow of a quantitative bioanalytical experiment utilizing a deuterated internal standard.

Caption: Workflow for quantification using a deuterated internal standard.

Signaling Pathways Implicated in Phthalate Toxicity

Phthalates are known endocrine disruptors that can interfere with multiple signaling pathways, particularly those related to reproductive health. The diagram below illustrates how phthalates can disrupt the Hypothalamic-Pituitary-Gonadal (HPG) axis, a key pathway in reproductive toxicity.

Caption: Phthalate disruption of the HPG axis and testosterone synthesis.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. This compound | C14H18O6 | CID 135121339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 1398065-54-7 [amp.chemicalbook.com]

- 8. Bis(2-methoxyethyl) phthalate - Wikipedia [en.wikipedia.org]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Bis(2-methoxyethyl) phthalate [webbook.nist.gov]

- 11. This compound [lgcstandards.com]

- 12. Bis(2-methoxyethyl) phthalate | 117-82-8 [chemicalbook.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. benchchem.com [benchchem.com]

A Technical Guide to Bis(2-methoxyethyl) phthalate-3,4,5,6-D4: Sourcing and Application in Analytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated internal standard crucial for the accurate quantification of its unlabeled counterpart, Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), and other related phthalate esters. This document outlines key suppliers, purchasing options, and available quantitative data. Furthermore, it details a representative experimental protocol for its application in isotope dilution mass spectrometry (IDMS), a gold-standard analytical technique.

Introduction to this compound

This compound is a stable isotope-labeled form of DMEP, a phthalate ester that has been used as a plasticizer.[1] Due to concerns about the potential endocrine-disrupting effects of phthalates, there is a significant research focus on accurately measuring their levels in various matrices, including biological samples, environmental media, and consumer products.[2] The use of a deuterated internal standard like this compound is essential for achieving high accuracy and precision in these measurements by correcting for sample matrix effects and variations during sample preparation and analysis.[3]

Suppliers and Purchasing Options

Several reputable chemical suppliers offer this compound for research purposes. The compound is typically sold as a neat solid and is available in various quantities to suit different laboratory needs. Below is a summary of key suppliers and their offerings.

| Supplier | Product Code | Available Sizes | Isotopic Enrichment | CAS Number | Unlabeled CAS Number |

| LGC Standards | CDN-D-7444 | 0.05 g, 0.1 g | Not Specified | 1398065-54-7 | 117-82-8 |

| CDN Isotopes | D-7444 | 0.05 g, 0.1 g | 99 atom % D | 1398065-54-7 | 117-82-8 |

| MedChemExpress | HY-139446S | 1 mg, 5 mg | Not Specified | 1398065-54-7 | 117-82-8 |

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄D₄O₆ | [4] |

| Molecular Weight | 286.32 g/mol | [4] |

| IUPAC Name | bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | PubChem |

Application in Isotope Dilution Mass Spectrometry

This compound is predominantly used as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of phthalates.[2] The principle of IDMS relies on the addition of a known amount of the isotopically labeled standard to the sample prior to extraction and analysis.[2] Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer.[2] By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved, regardless of sample loss or matrix-induced signal suppression or enhancement.[3]

References

A Technical Guide to the Certificate of Analysis for Bis(2-methoxyethyl) phthalate-3,4,5,6-D4

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical data and methodologies presented in a typical Certificate of Analysis (COA) for the isotopically labeled compound, Bis(2-methoxyethyl) phthalate-3,4,5,6-D4. This deuterated standard is essential for quantitative analytical methods, particularly in isotope dilution mass spectrometry (IDMS), where it serves as an internal standard for the accurate detection of its unlabeled counterpart in various matrices.[1]

Compound Identification and Properties

This compound is a stable, isotopically labeled form of Bis(2-methoxyethyl) phthalate (B1215562) (DMEP), a phthalate ester.[1] The four hydrogen atoms on the benzene (B151609) ring have been replaced with deuterium (B1214612), which provides a distinct mass difference for mass spectrometry-based analysis.

Table 1: Compound Specifications

| Property | Value | Source |

| Compound Name | Bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [2][3] |

| CAS Number | 1398065-54-7 | [2][4] |

| Unlabeled CAS Number | 117-82-8 | [3][5][6] |

| Molecular Formula | C₁₄H₁₄D₄O₆ | [2] |

| Molecular Weight | 286.31 g/mol | [1][2] |

| Isotopic Enrichment | ≥99 atom % D | [6] |

Quantitative Analysis and Purity Assessment

A COA for a high-purity standard like this will include data from several analytical techniques to confirm the chemical purity and isotopic incorporation. The following tables summarize typical quantitative results.

Table 2: Purity and Composition Analysis

| Analytical Method | Parameter | Result |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity | ≥98% |

| Nuclear Magnetic Resonance (¹H NMR) | Structural Confirmation | Conforms to Structure |

| High-Performance Liquid Chromatography (HPLC) | Purity | ≥98% |

Table 3: Isotopic Purity Analysis

| Analytical Method | Parameter | Result |

| Mass Spectrometry | Deuterium Incorporation | ≥99 atom % |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of results. Below are representative protocols for the key analyses cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for determining the chemical purity of volatile and semi-volatile compounds and confirming their identity.[7]

-

Instrumentation : Agilent GC-MS System (or equivalent).

-

Column : DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent).

-

Carrier Gas : Helium, constant flow rate of 1.0 mL/min.

-

Inlet Temperature : 280°C.

-

Injection Volume : 1 µL, splitless mode.

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 300°C.

-

Hold: 5 minutes at 300°C.

-

-

MS Transfer Line Temperature : 280°C.

-

Ion Source Temperature : 230°C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Scan Range : 40-450 amu.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the molecular structure. For a deuterated compound, the absence of signals in the aromatic region where deuterium has been incorporated is a key confirmation point.

-

Instrumentation : Bruker Avance 400 MHz spectrometer (or equivalent).

-

Solvent : Chloroform-d (CDCl₃).

-

Concentration : ~10 mg/mL.

-

Temperature : 25°C.

-

Reference : Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition : 16 scans, 5-second relaxation delay.

Visualization of Analytical Workflow

The process from receiving a sample to issuing a Certificate of Analysis follows a stringent, logical workflow to ensure quality and accuracy.

Caption: Quality control and certification workflow for the analytical standard.

Application and Use

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis.[8]

The logic behind using a deuterated standard is outlined below.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

By adding a known quantity of the deuterated standard to a sample, any analyte loss during sample preparation or variations in instrument response can be corrected for, leading to highly accurate and precise quantification.[8] This is critical in regulated environments such as food safety, environmental monitoring, and clinical research where accurate measurement of phthalates is required.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C14H18O6 | CID 135121339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [lgcstandards.com]

- 4. This compound | 1398065-54-7 [amp.chemicalbook.com]

- 5. Bis(2-methoxyethyl) phthalate - Wikipedia [en.wikipedia.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Bis(2-methoxyethyl) phthalate-3,4,5,6-D4: Synonyms, Identifiers, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4, a deuterated form of the plasticizer Bis(2-methoxyethyl) phthalate (B1215562) (DMEP). This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.

Core Identifiers and Chemical Properties

This compound is primarily utilized as an internal standard in analytical methodologies, particularly in isotope dilution mass spectrometry (IDMS), for the accurate quantification of its non-deuterated counterpart in various matrices.[1] Its physical and chemical properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 1398065-54-7 | [2][3] |

| IUPAC Name | bis(2-methoxyethyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | [2][4] |

| Molecular Formula | C₁₄H₁₄D₄O₆ | [3] |

| Molecular Weight | 286.31 g/mol | [2] |

| InChI | InChI=1S/C14H18O6/c1-17-7-9-19-13(15)11-5-3-4-6-12(11)14(16)20-10-8-18-2/h3-6H,7-10H2,1-2H3/i3D,4D,5D,6D | [2][4] |

| InChIKey | HSUIVCLOAAJSRE-LNFUJOGGSA-N | [2] |

| Canonical SMILES | COCCOC(=O)C1=C(C(=C(C(=C1[2H])[2H])[2H])C(=O)OCCOC)[2H] | [4] |

| Synonyms | Phthalic acid, bis-methylglycol ester D4, Bis(2-methoxyethyl) Phthalate-d4 | [2][3][4] |

| Unlabelled CAS | 117-82-8 | [4] |

Metabolic Pathway of the Parent Compound

The deuterated form of Bis(2-methoxyethyl) phthalate is used to trace the metabolic fate of the parent compound, DMEP. In biological systems, DMEP undergoes rapid metabolism. The primary metabolic pathway involves hydrolysis to its monoester, mono-2-methoxyethyl phthalate (MMEP), and 2-methoxyethanol (B45455) (2-ME).[2] Subsequently, 2-methoxyethanol is oxidized to methoxyacetic acid (MAA).[2]

Experimental Protocols: Quantification using Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for the quantification of DMEP in complex matrices such as environmental and biological samples. The following is a representative protocol for the analysis of phthalates in a liquid sample, adapted from methods for wine analysis, which can be tailored for other matrices.[5]

1. Sample Preparation

-

Extraction: A known volume of the sample is spiked with a precise amount of this compound solution. The sample is then extracted three times with a suitable organic solvent (e.g., hexane).

-

Concentration: The combined organic extracts are concentrated, often under a gentle stream of nitrogen, to a small volume.

2. Instrumental Analysis (GC-MS)

-

Gas Chromatography (GC): The concentrated extract is injected into a gas chromatograph. A typical temperature program would be:

-

Initial oven temperature: 100°C for 1 minute.

-

Ramp 1: Increase to 230°C at 10°C/minute.

-

Ramp 2: Increase to 270°C at 10°C/minute, hold for 2 minutes.

-

Ramp 3: Increase to 300°C at 25°C/minute, hold for 8 minutes.

-

-

Mass Spectrometry (MS): The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode. The quantification ion for the analyte and the deuterated standard are monitored, along with qualifier ions for confirmation.

3. Quantification

-

The concentration of the native phthalate in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard against a calibration curve prepared with known concentrations of the analyte and the internal standard.

References

Methodological & Application

Application Notes and Protocols for the Use of Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-methoxyethyl) phthalate (B1215562) (DMEP) is a phthalate ester that has seen use as a plasticizer. Due to concerns about its potential endocrine-disrupting properties and other adverse health effects, robust and accurate methods for its quantification in various matrices are essential. Bis(2-methoxyethyl) phthalate-3,4,5,6-D4 is the deuterium-labeled analogue of DMEP and serves as an ideal internal standard for quantitative analysis by isotope dilution mass spectrometry (IDMS). The use of a stable isotope-labeled internal standard is the gold standard for trace quantitative analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise measurements.

These application notes provide detailed protocols for the quantification of Bis(2-methoxyethyl) phthalate and other phthalates in biological and environmental matrices using this compound as an internal standard, primarily employing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Metabolic Pathway of Bis(2-methoxyethyl) phthalate (DMEP)

Understanding the metabolic fate of DMEP is crucial for designing biomonitoring studies. In vivo, DMEP is rapidly metabolized. The primary metabolic pathway involves hydrolysis of the diester to its monoester, mono-2-methoxyethyl phthalate (MMEP), and 2-methoxyethanol (B45455) (2-ME). 2-methoxyethanol is further oxidized to methoxyacetic acid (MAA), which is considered a developmentally toxic metabolite.

Analytical Workflow using Isotope Dilution Mass Spectrometry

The core principle of isotope dilution is the addition of a known amount of the isotopically labeled standard (this compound) to the sample at the beginning of the analytical process. The labeled standard behaves chemically and physically identically to the native analyte throughout extraction, cleanup, and analysis. The ratio of the native analyte to the labeled standard is measured by a mass spectrometer, allowing for precise quantification that corrects for any losses during sample processing.

Experimental Protocols

Protocol 1: Quantification of Phthalates in Human Urine by HPLC-MS/MS

This protocol describes a method for the simultaneous quantification of multiple phthalate metabolites, including the parent compound if present, in human urine using automated online solid-phase extraction (SPE) coupled with HPLC-MS/MS.

1. Materials and Reagents

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Native phthalate standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

β-glucuronidase enzyme solution

-

SPE cartridges (e.g., Oasis HLB)

2. Sample Preparation

-

Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

-

To 100 µL of urine in a 2 mL autosampler vial, add 10 µL of the this compound internal standard solution.

-

Add 50 µL of 1 M ammonium acetate buffer (pH 6.5).

-

Add 5 µL of β-glucuronidase solution.

-

Vortex the mixture gently and incubate at 37°C for 90 minutes to deconjugate the phthalate metabolites.

-

After incubation, add 50 µL of 0.1 M formic acid to stop the enzymatic reaction.

-

Centrifuge the samples at 3000 rpm for 10 minutes.

-

Transfer the supernatant to a clean autosampler vial for injection.

3. HPLC-MS/MS Conditions

-

HPLC System: Agilent 1200 series or equivalent

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: Linear gradient to 95% B

-

15-18 min: Hold at 95% B

-

18.1-22 min: Return to 10% B and equilibrate

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460)

-

Ionization Mode: Electrospray Ionization (ESI), negative mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

4. Data Analysis

-

Create a calibration curve by plotting the peak area ratio of the native analyte to the internal standard against the concentration of the native analyte.

-

Quantify the concentration of Bis(2-methoxyethyl) phthalate in the urine samples using the calibration curve.

Protocol 2: Quantification of Phthalates in Environmental Water Samples by GC-MS

This protocol is suitable for the determination of various phthalates, including Bis(2-methoxyethyl) phthalate, in environmental water samples using liquid-liquid extraction (LLE) followed by GC-MS analysis.